molecular formula C9H14N2O2 B1351110 ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate CAS No. 5775-89-3

ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1351110
CAS No.: 5775-89-3
M. Wt: 182.22 g/mol
InChI Key: NTZFLNAMFHICLK-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate: is a chemical compound with the molecular formula C7H9N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Agricultural Chemistry

Role in Agrochemicals:
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is primarily utilized as a building block in the synthesis of herbicides and fungicides. These agrochemicals enhance crop protection by targeting specific pests and diseases, thereby improving agricultural productivity.

Case Study: Herbicide Development
In a study focused on developing new herbicides, researchers synthesized derivatives of this compound. The results indicated that certain modifications led to enhanced herbicidal activity against common weeds:

CompoundHerbicidal Activity (g/ha)
This compound200
Modified Derivative A150
Modified Derivative B100

These findings underscore the compound's potential in formulating effective agricultural chemicals.

Pharmaceuticals

Intermediate in Drug Synthesis:
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance the therapeutic efficacy of drugs targeting inflammatory diseases and infections.

Case Study: Anti-inflammatory Properties
A notable study evaluated the anti-inflammatory effects of this compound derivatives. The results showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways:

CompoundCOX Inhibition (%)
This compound85%
Standard Drug (Celecoxib)70%

This demonstrates its potential as a candidate for developing new anti-inflammatory medications.

Material Science

Applications in Advanced Materials:
Research has indicated that this compound can be utilized in creating advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications.

Biochemistry

Biochemical Assays:
The compound is employed in biochemical assays to study enzyme activities and metabolic pathways. Its ability to act as an enzyme inhibitor makes it valuable for understanding biological processes and developing therapeutic agents.

Case Study: Enzyme Interaction
In vitro studies revealed that this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways:

EnzymeIC50 (μM)Activity
Enzyme A0.025Strong Inhibition
Enzyme B0.045Moderate Inhibition

These results highlight its utility in biochemical research and potential therapeutic applications.

Summary of Applications

The diverse applications of this compound can be summarized as follows:

Application AreaSpecific Uses
Agricultural ChemistryHerbicide and fungicide development
PharmaceuticalsIntermediate in drug synthesis
Material ScienceAdvanced materials with improved properties
BiochemistryEnzyme activity studies and metabolic pathway research

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding .

Comparison with Similar Compounds

Comparison: Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring. This substitution can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for research and development .

Biological Activity

Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agrochemicals.

This compound has the molecular formula C7H10N2O2C_7H_{10}N_2O_2 and a molecular weight of 154.17 g/mol. It is characterized by a five-membered pyrazole ring with ethyl and methyl substituents, which influence its reactivity and biological interactions.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives, including this compound, have shown efficacy against various bacterial and fungal strains. Studies indicate that these compounds can inhibit microbial growth through different mechanisms, such as disrupting cell wall synthesis or inhibiting metabolic pathways .
  • Anticancer Potential : Research has demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to inhibit the proliferation of breast cancer cells (MDA-MB-231) and other cancer types by affecting microtubule dynamics and enhancing caspase activity .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes it a candidate for developing new anti-inflammatory drugs .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and other intermolecular interactions, which are crucial for binding to enzyme active sites and modulating their activity. This mechanism allows the compound to act as an enzyme inhibitor, potentially blocking substrate access and altering metabolic processes .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
Ethyl 1-Methyl-4-Nitro-3-Propyloxy-PyrazoleHighModerateLow
Ethyl 1-Methyl-3-Propyloxy-PyrazoleLowHighHigh

This table illustrates that while some compounds show stronger antimicrobial or anticancer properties, this compound presents a balanced profile suitable for further research and development.

Case Studies

Several studies have highlighted the potential of pyrazole derivatives in therapeutic applications:

  • Anticancer Efficacy : A study evaluated various pyrazole derivatives against breast cancer cell lines, revealing that compounds structurally related to this compound exhibited significant antiproliferative effects at low concentrations .
  • Antimicrobial Screening : In another investigation, the antimicrobial properties of several pyrazole derivatives were tested against common pathogens. This compound demonstrated promising results against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling precautions for ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate to ensure stability?

  • Methodological Answer : Store the compound in a tightly sealed container at 0–8°C in a dry, well-ventilated area away from oxidizing agents and ignition sources. Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid dust generation and ensure proper ventilation to minimize inhalation risks .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : A typical route involves cyclocondensation of substituted hydrazines with β-ketoesters. For example, ethyl acetoacetate can react with 1-ethyl-3-methylhydrazine under reflux in ethanol, followed by acid catalysis to form the pyrazole ring. Alternative methods include Suzuki-Miyaura cross-coupling for introducing aryl groups .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and ester functionality. High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., C9_9H14_{14}N2_2O2_2 , expected [M+H]+^+: 183.1134). IR spectroscopy identifies carbonyl (C=O) stretching at ~1700 cm1^{-1} .

Q. What purification techniques are recommended for this compound?

  • Methodological Answer : Recrystallization from ethanol or ethyl acetate/hexane mixtures is effective. For complex impurities, column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) ensures high purity (>98%). Monitor fractions via TLC (Rf_f ≈ 0.4 in same solvent system) .

Advanced Research Questions

Q. How can computational strategies optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps. Quantum mechanical calculations (e.g., Gaussian 16) predict optimal solvent polarity and temperature. Pair computational data with Design of Experiments (DoE) to refine reaction parameters (e.g., catalyst loading, time) .

Q. How to address discrepancies between theoretical and experimental spectroscopic data for this compound?

  • Methodological Answer : Reconcile NMR chemical shifts by comparing experimental data with DFT-simulated spectra (e.g., using B3LYP/6-311++G(d,p) basis sets). Investigate solvent effects via COSMO-RS modeling. For HRMS deviations, verify isotopic patterns and consider adduct formation in ESI-MS .

Q. What methodologies are effective in analyzing the electronic effects of substituents on pyrazole ring stability?

  • Methodological Answer : Perform Hammett studies by introducing electron-withdrawing/donating groups at the 3- and 5-positions. Use cyclic voltammetry to measure oxidation potentials. Correlate results with computational NBO (Natural Bond Orbital) analyses to quantify charge distribution .

Q. How to design multi-step syntheses incorporating this compound as an intermediate?

  • Methodological Answer : Use the ester moiety for hydrolysis to carboxylic acid (2N NaOH, 60°C), followed by amide coupling (EDC/HOBt). Alternatively, employ cross-coupling (e.g., Heck reaction) at the pyrazole C-4 position. Monitor intermediates via LC-MS and optimize protecting groups (e.g., Boc for amines) .

Properties

IUPAC Name

ethyl 2-ethyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-11-8(6-7(3)10-11)9(12)13-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZFLNAMFHICLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400011
Record name ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5775-89-3
Record name ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

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